physical properties of (S)-3-Aminopyrrolidine
physical properties of (S)-3-Aminopyrrolidine
An In-depth Technical Guide to the Physical Properties of (S)-3-Aminopyrrolidine
Prepared by: Gemini, Senior Application Scientist
Introduction
(S)-3-Aminopyrrolidine is a chiral cyclic diamine that has emerged as a critical building block in modern medicinal chemistry and asymmetric synthesis. Its rigid pyrrolidine scaffold, coupled with the stereospecific presentation of a primary amine, makes it an invaluable synthon for introducing chirality and modulating the physicochemical properties of target molecules. This guide provides a comprehensive overview of the core , offering not just reference data but also the experimental context for their determination. This information is crucial for researchers, scientists, and drug development professionals for reaction design, purification, formulation, and safety assessment.
Core Physical and Chemical Properties
A summary of the key is presented below. These values represent a consensus from various commercial suppliers and chemical databases, providing a reliable baseline for laboratory work.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₁₀N₂ | |
| Molecular Weight | 86.14 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | [2] |
| Boiling Point | 164-165 °C (lit.) | [2] |
| Density | 0.967 g/mL at 25 °C (lit.) | [2] |
| Refractive Index (n20/D) | 1.488 (lit.) | [2] |
| Optical Activity ([α]20/D) | -20°, neat | |
| pKa (Predicted) | 9.94 ± 0.20 (for the conjugate acid) | [2] |
| Flash Point | 155 °F / 68 °C | [2] |
| Sensitivity | Air Sensitive & Hygroscopic | [2] |
Experimental Determination of Key Physical Properties
The accurate determination of physical properties is fundamental to chemical characterization. The following sections detail the principles and standardized protocols for measuring the most critical parameters for (S)-3-Aminopyrrolidine.
Boiling Point Determination via Thiele Tube
Expertise & Rationale: The boiling point provides a crucial measure of purity and is dictated by the strength of intermolecular forces. As a primary amine, (S)-3-Aminopyrrolidine can engage in intermolecular hydrogen bonding, leading to a significantly higher boiling point than nonpolar compounds of similar molecular weight.[3] The Thiele tube method is a classic and efficient technique for micro-scale boiling point determination, requiring minimal sample volume.[4] The method relies on matching the compound's vapor pressure with the atmospheric pressure.[4]
Self-Validating Protocol:
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Sample Preparation: Add approximately 0.5 mL of (S)-3-Aminopyrrolidine to a small test tube (e.g., a Durham tube).
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Capillary Insertion: Place a capillary tube, sealed at one end, into the liquid with the open end down.
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Apparatus Assembly: Attach the sample tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
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Heating: Insert the assembly into a Thiele tube containing mineral oil, ensuring the sample is fully submerged.[4]
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Observation (Heating): Gently heat the side arm of the Thiele tube. Air trapped in the capillary tube will expand and exit, followed by the compound's vapor, which will manifest as a rapid, continuous stream of bubbles from the capillary tip.
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Observation (Cooling): Remove the heat source. The bubbling will slow down and stop once the external pressure equals the vapor pressure. The moment the liquid is drawn back into the capillary tube, the temperature recorded is the boiling point.
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Verification: Record the ambient atmospheric pressure, as boiling point is pressure-dependent.
Experimental Workflow: Boiling Point Determination
Caption: Workflow for Boiling Point Measurement using a Thiele Tube.
pKa Determination by Potentiometric Titration
Expertise & Rationale: The pKa value is a quantitative measure of the basicity of the amine groups in (S)-3-Aminopyrrolidine. It is critical for understanding its behavior in different pH environments, which is essential for drug development (e.g., formulation, absorption) and reaction mechanism analysis. Potentiometric titration is a highly accurate and standard method for determining pKa values.[5][6] The process involves monitoring the pH of an amine solution as a strong acid is added. The pKa corresponds to the pH at which half of the amine has been protonated (the half-equivalence point).[5]
Self-Validating Protocol:
-
System Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, 10.00).
-
Sample Preparation: Accurately prepare a dilute aqueous solution of (S)-3-Aminopyrrolidine of known concentration (e.g., 0.01 M).
-
Titration Setup: Place the solution in a beaker with a magnetic stir bar. Submerge the calibrated pH electrode and the tip of a burette containing a standardized strong acid titrant (e.g., 0.1 M HCl).
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Titration: Record the initial pH. Add the acid titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH to stabilize and record the value and the total volume of titrant added.
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Data Analysis: Plot pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
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pKa Determination: Identify the equivalence point (the point of maximum slope on the curve). The volume of titrant at the point halfway to the equivalence point is the half-equivalence point. The pH recorded at this volume is the pKa of the conjugate acid of the amine.
Experimental Workflow: pKa Determination
Caption: Workflow for pKa Measurement via Potentiometric Titration.
Optical Activity Determination by Polarimetry
Expertise & Rationale: As a chiral molecule, (S)-3-Aminopyrrolidine rotates plane-polarized light. The specific rotation, [α], is a defining physical constant for an enantiomer. Measuring this value confirms the enantiomeric identity (S vs. R) and can be used to assess enantiomeric purity. The "S" designation indicates a specific three-dimensional arrangement of atoms, and the negative sign of the measured optical activity (-20°) is the experimentally observed direction of rotation for this enantiomer.
Self-Validating Protocol:
-
Instrument Preparation: Turn on the polarimeter and allow the sodium lamp (D-line, 589 nm) to warm up.
-
Blank Measurement: Fill the polarimeter cell with a suitable blank solvent (if the sample were a solution) or run it empty if measuring a neat liquid. Zero the instrument.
-
Sample Measurement: Carefully fill the polarimeter cell with neat (S)-3-Aminopyrrolidine, ensuring no air bubbles are in the light path.
-
Reading: Place the cell in the polarimeter and record the observed rotation (α).
-
Calculation (if using a solution): The specific rotation [α] is calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL. For a neat liquid, the concentration 'c' is replaced by the density (d) in g/mL.
-
Reporting: The specific rotation must be reported with the temperature and wavelength used (e.g., [α]²⁰D). The data indicates a value of -20° measured at 20°C using the sodium D-line for the neat liquid.
Experimental Workflow: Polarimetry
Caption: Workflow for Measuring Optical Activity using a Polarimeter.
Safety, Handling, and Storage
Trustworthiness: A thorough understanding of a compound's hazards is paramount for laboratory safety. (S)-3-Aminopyrrolidine is classified as a corrosive substance.[7]
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Hazards: Causes severe skin burns and eye damage.[7] It is also air sensitive and hygroscopic, meaning it can react with components of the atmosphere and readily absorbs moisture.[2]
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[8] Personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat, is mandatory.[8]
-
Storage: To maintain its integrity, (S)-3-Aminopyrrolidine should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[8] Recommended storage is in a cool, dry, dark place, often refrigerated at 2-8°C.[2]
Conclusion
The —from its boiling point and basicity to its chiroptical activity—are defining characteristics that directly influence its application in scientific research. This guide has provided a detailed repository of these properties, grounded in the established experimental methodologies for their determination. By understanding not only the what but also the how and why of these physical constants, researchers can more effectively and safely utilize this versatile chiral building block in the synthesis of novel chemical entities.
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